molecular formula C24H22N4O2 B3888178 3-(4-ETHOXYPHENYL)-N'-[(E)-1-(2-NAPHTHYL)ETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE

3-(4-ETHOXYPHENYL)-N'-[(E)-1-(2-NAPHTHYL)ETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Cat. No.: B3888178
M. Wt: 398.5 g/mol
InChI Key: KKRLKQKVQHCBEK-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ETHOXYPHENYL)-N’-[(E)-1-(2-NAPHTHYL)ETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a naphthyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ETHOXYPHENYL)-N’-[(E)-1-(2-NAPHTHYL)ETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethoxybenzaldehyde with 2-naphthylamine to form an intermediate Schiff base. This intermediate is then reacted with hydrazine hydrate and 3-methyl-1-phenyl-2-pyrazolin-5-one under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-ETHOXYPHENYL)-N’-[(E)-1-(2-NAPHTHYL)ETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-ETHOXYPHENYL)-N’-[(E)-1-(2-NAPHTHYL)ETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-ETHOXYPHENYL)-N’-[(E)-1-(2-NAPHTHYL)ETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-3-(4-ethoxyphenyl)-2-propenoyl]amino}benzamide
  • 2-Methoxyphenyl isocyanate
  • Tertiary butyl esters

Uniqueness

Compared to similar compounds, 3-(4-ETHOXYPHENYL)-N’-[(E)-1-(2-NAPHTHYL)ETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its pyrazole ring and naphthyl group, in particular, contribute to its versatility in various applications .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-3-30-21-12-10-18(11-13-21)22-15-23(27-26-22)24(29)28-25-16(2)19-9-8-17-6-4-5-7-20(17)14-19/h4-15H,3H2,1-2H3,(H,26,27)(H,28,29)/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRLKQKVQHCBEK-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-ETHOXYPHENYL)-N'-[(E)-1-(2-NAPHTHYL)ETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Reactant of Route 2
3-(4-ETHOXYPHENYL)-N'-[(E)-1-(2-NAPHTHYL)ETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Reactant of Route 3
3-(4-ETHOXYPHENYL)-N'-[(E)-1-(2-NAPHTHYL)ETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Reactant of Route 4
3-(4-ETHOXYPHENYL)-N'-[(E)-1-(2-NAPHTHYL)ETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Reactant of Route 5
Reactant of Route 5
3-(4-ETHOXYPHENYL)-N'-[(E)-1-(2-NAPHTHYL)ETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Reactant of Route 6
3-(4-ETHOXYPHENYL)-N'-[(E)-1-(2-NAPHTHYL)ETHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE

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